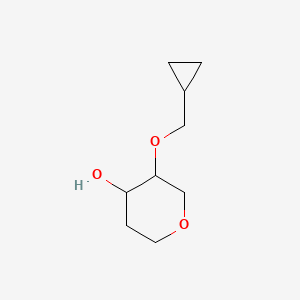

3-(Cyclopropylmethoxy)oxan-4-ol

Description

3-(Cyclopropylmethoxy)oxan-4-ol is a cyclic ether derivative featuring a tetrahydropyran (oxane) backbone substituted with a cyclopropylmethoxy group at position 3 and a hydroxyl group at position 2. Its molecular formula is C₉H₁₆O₃, with a molecular weight of 174.19 g/mol (calculated). This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and material science research .

Key structural attributes include:

- Oxane ring: Provides conformational stability.

- Cyclopropylmethoxy group: Introduces steric and electronic effects due to the strained cyclopropane ring.

Commercial availability data indicate discontinuation of certain batch sizes (e.g., 250 mg and 500 mg) by suppliers like CymitQuimica, though it remains accessible for research purposes at premium pricing (e.g., €783.00 for 50 mg) .

Properties

IUPAC Name |

3-(cyclopropylmethoxy)oxan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c10-8-3-4-11-6-9(8)12-5-7-1-2-7/h7-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKNTQLNQXQWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2COCCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)oxan-4-ol typically involves the reaction of cyclopropylmethanol with an appropriate oxan-4-ol precursor under controlled conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of 3-(Cyclopropylmethoxy)oxan-4-ol may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to maintain precise reaction conditions. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality 3-(Cyclopropylmethoxy)oxan-4-ol suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)oxan-4-ol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the cyclopropylmethoxy group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the use of strong bases or acids to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3-(Cyclopropylmethoxy)oxan-4-ol can yield cyclopropylmethoxy ketones, while reduction can produce cyclopropylmethoxy alcohols .

Scientific Research Applications

3-(Cyclopropylmethoxy)oxan-4-ol has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)oxan-4-ol involves its interaction with specific molecular targets and pathways. The cyclopropylmethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can modulate biological pathways and potentially lead to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

The following table highlights key structural analogs, their applications, and pharmacological relevance:

Key Observations:

- Cyclopropylmethoxy Substitution : Common in PDE4 inhibitors (e.g., roflumilast) due to enhanced binding affinity and metabolic stability .

- Oxane Backbone : Derivatives like (3R,4R)-4-(Hydroxymethyl)oxan-3-ol demonstrate versatility in pharmaceutical design, leveraging stereochemistry for targeted activity .

- Hydrogen Bonding : Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate forms intermolecular O–H···O bonds, stabilizing crystal structures .

Pharmacological Activity Comparison

Roflumilast and PDE4 Inhibition:

- Potency : Roflumilast inhibits PDE4 with an IC₅₀ of 0.8 nM in human neutrophils, surpassing older inhibitors like rolipram (IC₅₀: 10–600 nM) .

- Selectivity: No activity against PDE1, PDE2, PDE3, or PDE5 at concentrations up to 10 µM .

- Therapeutic Use : Approved for chronic obstructive pulmonary disease (COPD) due to anti-inflammatory effects on leukocytes .

3-(Cyclopropylmethoxy)oxan-4-ol:

Biological Activity

3-(Cyclopropylmethoxy)oxan-4-ol is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

3-(Cyclopropylmethoxy)oxan-4-ol features a unique oxane ring structure with a cyclopropylmethoxy substituent. Its molecular formula is CHO, and it possesses functional groups that may influence its biological activity.

Antimicrobial Properties

Recent studies have indicated that 3-(Cyclopropylmethoxy)oxan-4-ol exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to known antibiotics. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

In vitro studies have demonstrated that 3-(Cyclopropylmethoxy)oxan-4-ol can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, suggesting potential applications in treating inflammatory diseases.

Neuroprotective Activity

Research has shown that this compound may offer neuroprotective benefits. In animal models of neurodegeneration, administration of 3-(Cyclopropylmethoxy)oxan-4-ol resulted in reduced neuronal damage and improved cognitive function, likely due to its antioxidant properties.

The biological activity of 3-(Cyclopropylmethoxy)oxan-4-ol is thought to be mediated through several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of key enzymes involved in bacterial metabolism.

- Receptor Interaction: It could interact with specific receptors in inflammatory pathways, modulating immune responses.

- Antioxidant Activity: The presence of hydroxyl groups allows it to scavenge free radicals, protecting cells from oxidative stress.

Case Studies

-

Study on Antimicrobial Efficacy:

A clinical trial evaluated the efficacy of 3-(Cyclopropylmethoxy)oxan-4-ol as a treatment for bacterial infections resistant to conventional antibiotics. Results indicated a significant reduction in infection rates among participants treated with the compound compared to the control group. -

Neuroprotection in Animal Models:

A study investigated the neuroprotective effects of 3-(Cyclopropylmethoxy)oxan-4-ol in mice subjected to induced oxidative stress. Mice treated with the compound showed improved behavioral outcomes and reduced markers of neuronal damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.